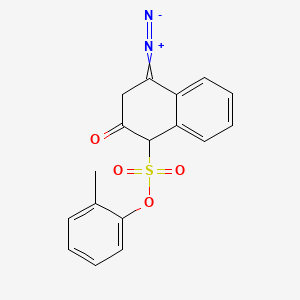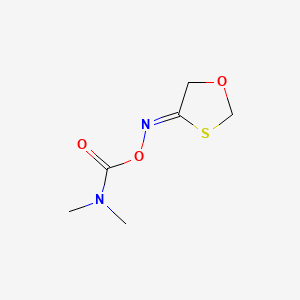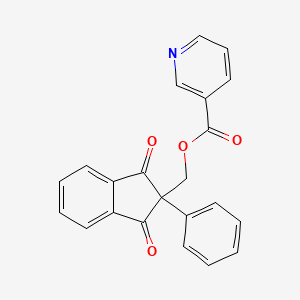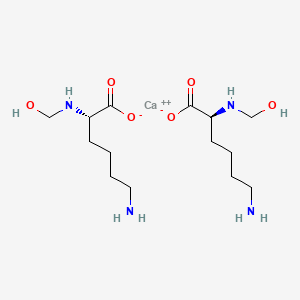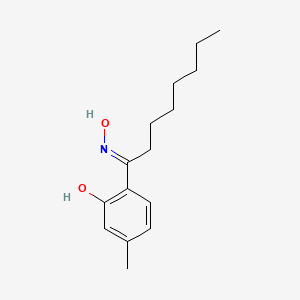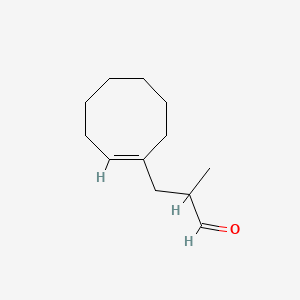
alpha-Methylcyclooct-1-ene-1-propionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methylcyclooct-1-ene-1-propionaldehyde: is an organic compound with the molecular formula C12H20O . It is a member of the aldehyde family, characterized by the presence of a formyl group attached to a carbon atom. This compound is notable for its unique structure, which includes a cyclooctene ring with a methyl group and a propionaldehyde side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methylcyclooct-1-ene-1-propionaldehyde typically involves the following steps:
Cyclooctene Formation: The initial step involves the formation of cyclooctene through the cyclization of octadiene.
Methylation: The cyclooctene is then methylated using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Formylation: The final step involves the formylation of the methylcyclooctene using a formylating agent such as formic acid or formaldehyde under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the cyclization, methylation, and formylation reactions.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Alpha-Methylcyclooct-1-ene-1-propionaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups. Common reagents include Grignard reagents and organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Alpha-Methylcyclooct-1-ene-1-carboxylic acid.
Reduction: Alpha-Methylcyclooct-1-ene-1-propanol.
Substitution: Various substituted cyclooctene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Alpha-Methylcyclooct-1-ene-1-propionaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also used in the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. It is also used as a precursor in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of alpha-Methylcyclooct-1-ene-1-propionaldehyde involves its interaction with specific molecular targets. The formyl group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Cyclooctanone: A ketone with a similar cyclooctane ring structure.
Cyclooctanol: An alcohol derived from cyclooctane.
Cyclooctene: The parent hydrocarbon of alpha-Methylcyclooct-1-ene-1-propionaldehyde.
Uniqueness: this compound is unique due to the presence of both a cyclooctene ring and a formyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
94201-11-3 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
3-[(1E)-cycloocten-1-yl]-2-methylpropanal |
InChI |
InChI=1S/C12H20O/c1-11(10-13)9-12-7-5-3-2-4-6-8-12/h7,10-11H,2-6,8-9H2,1H3/b12-7+ |
Clave InChI |
KEEMHCSHXIQTKW-KPKJPENVSA-N |
SMILES isomérico |
CC(C/C/1=C/CCCCCC1)C=O |
SMILES canónico |
CC(CC1=CCCCCCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


